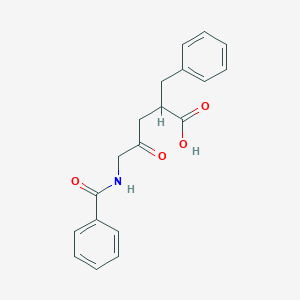
Epoetin alfa
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Epoetin alfa is a recombinant human erythropoietin (rHuEPO) that is widely used in the treatment of anemia associated with chronic kidney disease, cancer, and chemotherapy. It is a glycoprotein hormone that stimulates the production of red blood cells (RBCs) in the bone marrow. The synthesis of this compound involves recombinant DNA technology, and it has been extensively studied for its mechanism of action and physiological effects.
Mécanisme D'action
Epoetin alfa binds to the erythropoietin receptor (EpoR) on the surface of erythroid progenitor cells in the bone marrow. This binding activates a signaling pathway that leads to the proliferation and differentiation of these cells into mature RBCs. This compound also promotes the survival of RBCs by inhibiting apoptosis.
Biochemical and Physiological Effects:
The main physiological effect of this compound is the stimulation of erythropoiesis, which results in an increase in RBC count, hemoglobin, and hematocrit. This leads to an improvement in oxygen delivery to the tissues, which can alleviate the symptoms of anemia and improve quality of life. However, this compound can also have adverse effects, such as hypertension, thrombosis, and pure red cell aplasia (PRCA).
Avantages Et Limitations Des Expériences En Laboratoire
Epoetin alfa has several advantages for laboratory experiments, as it can be used to induce anemia in animal models and study the effects of erythropoietin on erythropoiesis. However, its use in laboratory experiments is limited by the potential adverse effects and the cost of the recombinant protein.
Orientations Futures
There are several future directions for the research on epoetin alfa. One area of interest is the development of new erythropoietic agents that have fewer adverse effects and a longer half-life. Another area of interest is the study of the effects of erythropoietin on non-erythroid tissues, such as the brain, heart, and kidneys. This compound has been shown to have neuroprotective and cardioprotective effects, and it may have potential therapeutic applications in these areas. Finally, the use of erythropoietin in sports doping remains a controversial issue, and further research is needed to develop better methods for detecting its use.
Méthodes De Synthèse
Epoetin alfa is synthesized using recombinant DNA technology. The gene for human erythropoietin is cloned into a plasmid vector, which is then inserted into a host cell, usually Chinese hamster ovary (CHO) cells. The host cells are then cultured in a bioreactor, and the recombinant protein is harvested and purified using various chromatographic techniques.
Applications De Recherche Scientifique
Epoetin alfa has been extensively studied for its therapeutic applications in the treatment of anemia associated with chronic kidney disease, cancer, and chemotherapy. It has also been studied for its potential use in sports doping, as it can enhance athletic performance by increasing the oxygen-carrying capacity of the blood. However, its use in sports is prohibited by the World Anti-Doping Agency (WADA).
Propriétés
Numéro CAS |
109138-11-6 |
|---|---|
Formule moléculaire |
C19H19NO4 |
Poids moléculaire |
325.4 g/mol |
Nom IUPAC |
5-benzamido-2-benzyl-4-oxopentanoic acid |
InChI |
InChI=1S/C19H19NO4/c21-17(13-20-18(22)15-9-5-2-6-10-15)12-16(19(23)24)11-14-7-3-1-4-8-14/h1-10,16H,11-13H2,(H,20,22)(H,23,24) |
Clé InChI |
PIWHBPJCPCXFEU-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CC(CC(=O)CNC(=O)C2=CC=CC=C2)C(=O)O |
SMILES canonique |
C1=CC=C(C=C1)CC(CC(=O)CNC(=O)C2=CC=CC=C2)C(=O)O |
Synonymes |
5-benzamido-2-benzyl-4-oxopentanoic acid 5-BOPA |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



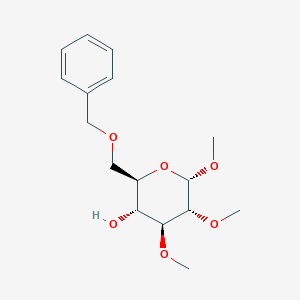

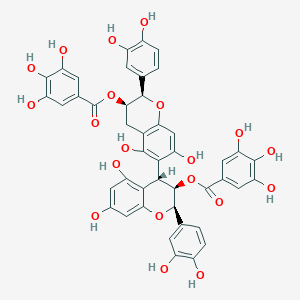
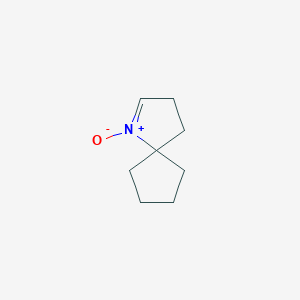

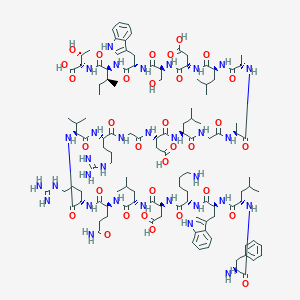
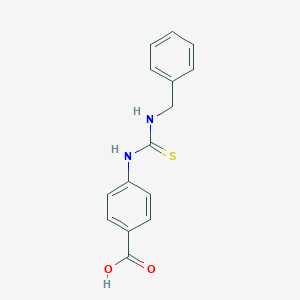
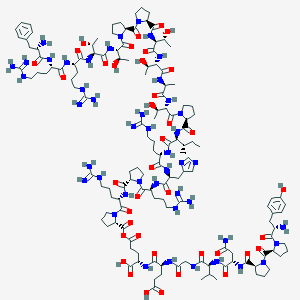
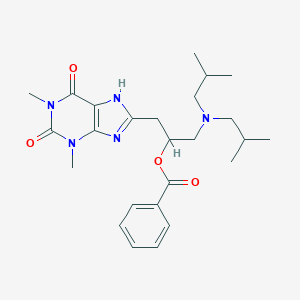
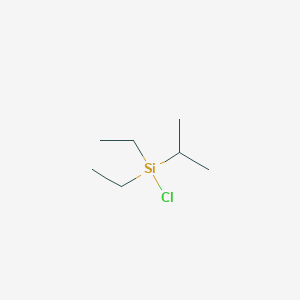
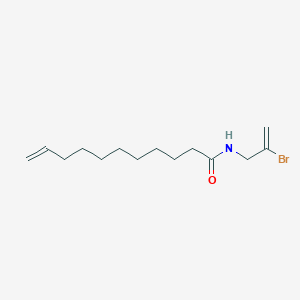
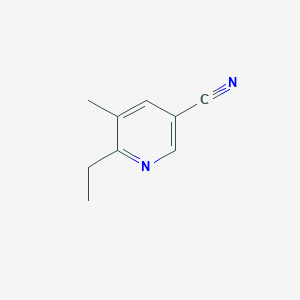
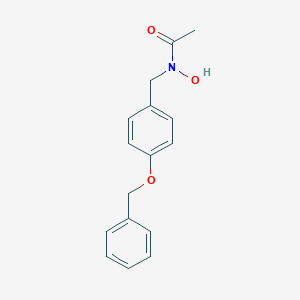
![(3S,5R,10S,13R,14R,17R)-17-[(2R)-4-(3,3-dimethylaziridin-2-yl)butan-2-yl]-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B24505.png)